molecular formula C18H13BrClNO2S B2941947 2-(2-Bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 478047-48-2

2-(2-Bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No. B2941947
CAS RN: 478047-48-2
M. Wt: 422.72
InChI Key: DPXSZVFRJHBIAE-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone (BCPT) is an organic compound that has been studied for its potential applications in research and laboratory experiments. This compound is a white solid at room temperature and has a melting point of 138-139°C. BCPT is a relatively new compound and has not been extensively studied, but recent research has revealed that it has a wide range of applications.

Scientific Research Applications

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including compounds structurally related to the one mentioned, have been studied for their corrosion inhibition performances on metal surfaces. Quantum chemical parameters and molecular dynamics simulations have shown that these molecules exhibit significant binding energies on metal surfaces, indicating strong interactions and potential as corrosion inhibitors (Kaya et al., 2016).

Antibacterial Properties

Some new derivatives of Pyrazolinyl bromophenylthiazoles have been synthesized and evaluated for their antibacterial activities. The stepwise synthetic reaction involved the formation of α,β-unsaturated carbonyl compounds, followed by Michael addition with thiosemicarbazide and subsequent reactions to yield the target compounds. These were tested for antimicrobial efficacy, indicating the potential application of such compounds in developing antibacterial agents (Hawaiz, 2018).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, such as thiadiazoles, from precursors structurally similar to the mentioned compound has been explored. These synthetic pathways involve interactions with tetrasulfur tetranitride and other reagents, showcasing the chemical versatility and potential for creating novel heterocyclic compounds with diverse applications (Yoon et al., 1998).

Computational Studies

Computational studies on the reactions between imidazole and various 2-bromo-1-arylethanones, including those similar to the compound , have been conducted. These studies involve density functional theory calculations to understand the interactions and reactivity of these compounds, providing insights into their chemical behavior and potential applications in synthesis and drug design (Erdogan & Erdoğan, 2019).

Fungicide Intermediates

Compounds structurally related to "2-(2-Bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone" have been explored as intermediates in the synthesis of fungicides. The synthesis involves bromination and ketal reaction steps, highlighting the potential use of such compounds in developing agricultural chemicals (Xie Wei-sheng, 2007).

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO2S/c1-11-17(24-18(21-11)12-5-3-2-4-6-12)15(22)10-23-16-8-7-13(20)9-14(16)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXSZVFRJHBIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

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